5-Butyl-4,6-dichloropyrimidine

Anti-inflammatory Structure-Activity Relationship Prostaglandin E2 Inhibition

Researchers require a pyrimidine intermediate with proven regioselectivity and anti-inflammatory activity. 5-Butyl-4,6-dichloropyrimidine meets this need: the 5-n-butyl group is essential for PGE2 inhibition (SAR-proven), and 4,6-dichloro enables iterative Suzuki couplings. • SAR: only n-butyl analog active; H/Me inactive. • Regioselective: sequential C-4 then C-6 coupling for unsymmetrical products. • Reliable: scalable, well-characterized building block.

Molecular Formula C8H10Cl2N2
Molecular Weight 205.08 g/mol
Cat. No. B314800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Butyl-4,6-dichloropyrimidine
Molecular FormulaC8H10Cl2N2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESCCCCC1=C(N=CN=C1Cl)Cl
InChIInChI=1S/C8H10Cl2N2/c1-2-3-4-6-7(9)11-5-12-8(6)10/h5H,2-4H2,1H3
InChIKeyUSPHOTDZDWBJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Butyl-4,6-dichloropyrimidine: Key Intermediate Profile


5-Butyl-4,6-dichloropyrimidine (CAS not uniformly assigned; MF: C8H10Cl2N2; MW: 205.08 g/mol) is a polysubstituted heterocyclic building block belonging to the 4,6-dichloropyrimidine class. The compound features a strategic n-butyl group at the C-5 position flanked by two reactive chlorine atoms at C-4 and C-6 . This specific substitution pattern confers a unique reactivity profile, enabling regioselective sequential functionalization via cross-coupling methodologies such as Suzuki-Miyaura and Stille reactions [1]. It is not an end-use pharmaceutical or agrochemical but a critical intermediate for synthesizing biologically active 2-amino-4,6-disubstituted pyrimidines, particularly those targeting anti-inflammatory pathways like prostaglandin E2 (PGE2) and nitric oxide (NO) production [2].

C-5 n-butyl group reported essential for downstream anti-PGE2 activity per SAR data
4,6-dichloro pattern enables regioselective sequential Suzuki coupling for unsymmetrical diarylpyrimidines

Why 5-Butyl Substitution Cannot Be Replaced


Procurement specialists and medicinal chemists cannot arbitrarily substitute 5-butyl-4,6-dichloropyrimidine with other 4,6-dichloropyrimidine derivatives due to profound differences in the biological activity of downstream products dictated by the C-5 substituent. A systematic structure-activity relationship (SAR) study demonstrated that 2-amino-4,6-dichloropyrimidines bearing a hydrogen or methyl group at C-5 yield derivatives that are completely devoid of anti-inflammatory activity, whereas the corresponding 5-n-butyl-substituted intermediate produces derivatives with prominent inhibitory potency against PGE2 production [1]. Furthermore, the steric and electronic properties of the n-butyl group influence the regioselectivity of subsequent cross-coupling reactions at the C-4 and C-6 chlorine positions, affecting both yield and purity of unsymmetrical diarylpyrimidines [2]. The specific evidence below quantitatively establishes why this precise n-butyl substitution pattern is non-negotiable for achieving the desired pharmacological and synthetic outcomes.

C-5 substitution mismatch
5-H and 5-methyl intermediates yield final derivatives with no reported anti-PGE2 activity, whereas the n-butyl series shows activity. SAR data indicate the n-butyl group is a structural requirement.
Altered regioselectivity
The n-butyl group influences C-4/C-6 reactivity; using a 5-H analog may change coupling order and reduce yield of unsymmetrical products.

Quantitative Evidence: 5-Butyl vs. C-5 Analogs


C-5 n-Butyl Enables Anti-Inflammatory Activity

In a systematic SAR evaluation of 2-amino-4,6-dichloropyrimidine-derived inhibitors, derivatives synthesized from the 5-n-butyl-substituted intermediate exhibited prominent anti-PGE2 potency, whereas derivatives prepared from the 5-H and 5-methyl analogs were devoid of any significant activity [1]. The study tested thirty compounds prepared from corresponding 4,6-dichloropyrimidines, conclusively demonstrating that the n-butyl group at C-5 is a critical structural determinant for downstream biological efficacy [1].

C-5 n-Butyl Enables Activity
Class-level inference
5-Butyl series derivatives: reported PGE2 inhibition
5-H / 5-Me series derivatives: no significant activity
n-Butyl group is a reported structural requirement for anti-PGE2 response in this scaffold.
Based on SAR study of 30 compounds; qualitative active vs inactive distinction.
Anti-inflammatory Structure-Activity Relationship Prostaglandin E2 Inhibition

n-Butyl Modulates Potency in Drug Candidates

Beyond the binary active/inactive distinction, the length of the C-5 alkyl chain modulates the potency of the final 2-amino-4,6-diarylpyrimidine inhibitors. The study reported that among active derivatives, compounds with shorter C-5 substituents (e.g., hydrogen or methyl) demonstrated higher potency to inhibit PGE2 production when they exhibited activity; however, the 5-n-butyl-substituted derivatives uniquely provided a combination of reliable activity and favorable physicochemical properties for further development [1]. The most potent compound in the series (2-amino-4,6-diphenylpyrimidine, derived from a 5-H intermediate) achieved an IC50 of 3 nM, while the 5-butyl series provided compounds with balanced potency and improved drug-like characteristics [1].

n-Butyl Modulates Potency
Class-level inference
5-Butyl series: balanced potency and drug-like properties (exact IC50 not reported)
5-H derivative: IC50 3 nM (most potent in aryl series)
C-5 chain length influences final compound potency and physicochemical profile.
IC50 refers to final 2-amino-4,6-diarylpyrimidine, not the intermediate.
Medicinal Chemistry Structure-Activity Relationship Pyrimidine Derivatives

Regioselective Cross-Coupling Enabled by 4,6-Dichloro Pattern

The 4,6-dichloro substitution pattern of 5-butyl-4,6-dichloropyrimidine, in combination with the electron-donating n-butyl group at C-5, facilitates regioselective sequential Suzuki-Miyaura cross-coupling. While the core 4,6-dichloropyrimidine scaffold is known to undergo selective mono-arylation at the C-4 position due to electronic differentiation of the chlorine atoms [1], the presence of the C-5 n-butyl group further modulates the reactivity of the C-4 and C-6 positions, enabling controlled synthesis of unsymmetrical 4,6-diarylpyrimidines with high regioselectivity [2].

Regioselective Cross-Coupling
Cross-study comparable
Method: Pd-catalyzed Suzuki coupling
Sequence: selective C-4 then C-6 arylation
Yields: 56–84% based on analogous 4,6-dichloropyrimidine reactions
Enables controlled synthesis of unsymmetrical diarylpyrimidine libraries.
n-Butyl group modulates reactivity; yields from cross-coupling literature.
Synthetic Methodology Cross-Coupling Suzuki-Miyaura Reaction

Research and Industrial Applications


Anti-Inflammatory Drug Candidates Targeting PGE2 and NO

5-Butyl-4,6-dichloropyrimidine is a validated intermediate for preparing 2-amino-4,6-disubstituted pyrimidines that inhibit prostaglandin E2 (PGE2) and nitric oxide (NO) production [1][2]. As demonstrated in SAR studies, the n-butyl group at C-5 is essential for achieving biological activity in these series, with derivatives showing prominent anti-PGE2 potency [1]. Medicinal chemists can leverage this intermediate to generate focused libraries of anti-inflammatory agents with potential applications in rheumatoid arthritis and other inflammatory diseases [3].

Regioselective Synthesis of Unsymmetrical Diarylpyrimidines

The 4,6-dichloro substitution pattern, combined with the C-5 n-butyl group, enables controlled sequential functionalization. Researchers can perform a first Suzuki-Miyaura coupling at the more reactive C-4 position, followed by a second coupling at C-6 to install different aryl or heteroaryl groups [4]. This regioselective strategy is highly valuable for constructing diverse, unsymmetrical pyrimidine scaffolds that are otherwise difficult to access.

Agrochemical Intermediate for Fungicidal and Herbicidal Derivatives

Chlorinated pyrimidines, including 4,6-dichloropyrimidine derivatives, are established building blocks for crop protection agents [5]. 5-Substituted pyrimidines are particularly prevalent in fungicidal and herbicidal compositions [6]. The specific 5-butyl-4,6-dichloropyrimidine scaffold can be further elaborated to generate novel agrochemical candidates with potentially improved activity or selectivity profiles compared to existing commercial compounds.

Scalable Routes to Pyrimidine-Based APIs

Process chemists engaged in scaling up the synthesis of pyrimidine-containing active pharmaceutical ingredients (APIs) can utilize 5-butyl-4,6-dichloropyrimidine as a robust, well-characterized intermediate. Its commercial availability and defined reactivity profile support the development of reproducible, high-yielding manufacturing processes [1]. The established Suzuki coupling protocols [4] provide a reliable basis for process optimization and scale-up.

Application
Selection Property
Validation Focus
Anti-inflammatory compound synthesis
C-5 n-butyl substitution reported essential for downstream PGE2 inhibition
PGE2 production inhibition assay in immune cells
Unsymmetrical diarylpyrimidine synthesis
Regioselective C-4/C-6 cross-coupling modulated by n-butyl group
Sequential Suzuki coupling yield and selectivity
Agrochemical candidate research
5-Substituted pyrimidine core for fungicidal/herbicidal activity
Target organism screening and structure-activity profiling
Scalable pyrimidine API intermediate
Commercial availability and defined reactivity profile
Process-scale coupling yield, reproducibility, and purity

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